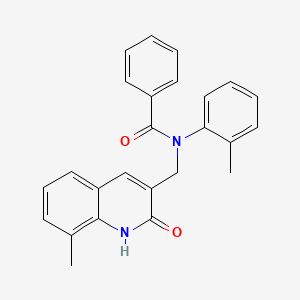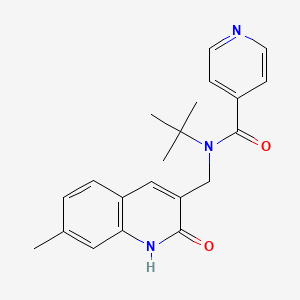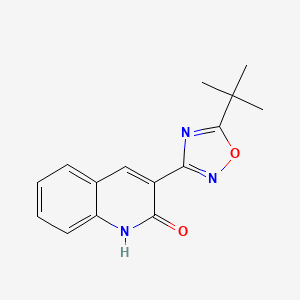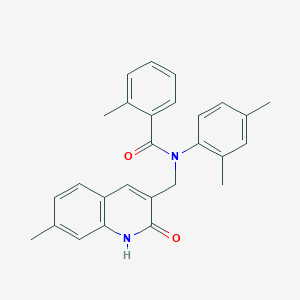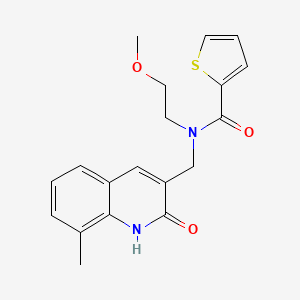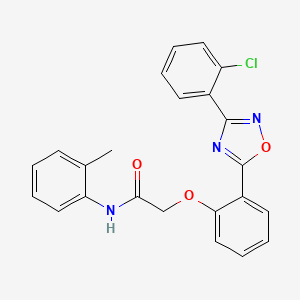
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, commonly referred to as CPOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOX belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of CPOX is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, CPOX has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. CPOX has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. In addition, CPOX has been shown to modulate the activity of various enzymes and receptors involved in neurotransmission, suggesting its potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPOX has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, CPOX has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In animal models of inflammation, CPOX has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. Moreover, CPOX has been shown to enhance the expression of neurotrophic factors and inhibit the production of reactive oxygen species, leading to the protection of neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CPOX has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, CPOX can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, CPOX also has some limitations, such as its limited water solubility and potential toxicity at high concentrations. Therefore, researchers should carefully consider the appropriate dosage and administration route when using CPOX in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of CPOX. First, further studies are needed to elucidate the precise mechanism of action of CPOX, particularly in the context of neurological disorders. Second, the potential of CPOX as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases should be explored. Third, the development of novel CPOX derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Fourth, the use of CPOX in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the research on CPOX has significant implications for the development of new therapeutic agents for various diseases.
Synthesemethoden
CPOX can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with hydrazine hydrate to produce 2-chlorobenzohydrazide. The resulting compound is then reacted with 2-(2-hydroxyphenoxy)acetic acid in the presence of a coupling reagent to yield CPOX. The synthesis method of CPOX has been optimized to achieve high yield and purity, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
CPOX has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, CPOX has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CPOX has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Moreover, CPOX has been shown to possess neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-8-2-6-12-19(15)25-21(28)14-29-20-13-7-4-10-17(20)23-26-22(27-30-23)16-9-3-5-11-18(16)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYWJVUNBQSYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)


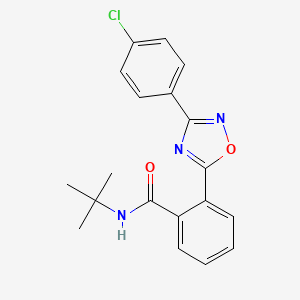

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
